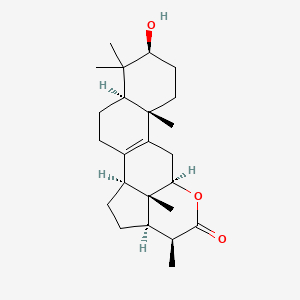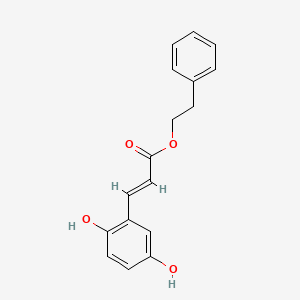
phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Vue d'ensemble
Description
5-LOX-IN-2 est un composé qui agit comme un inhibiteur de l'enzyme 5-lipoxygénase (5-LOX). La 5-lipoxygénase est une enzyme qui catalyse l'oxydation de l'acide arachidonique en leucotriènes, qui sont de puissants médiateurs de l'inflammation . Les inhibiteurs de la 5-lipoxygénase, tels que 5-LOX-IN-2, présentent un intérêt significatif dans le traitement des maladies inflammatoires, notamment l'asthme et la polyarthrite rhumatoïde .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-LOX-IN-2 implique plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques, telles que la condensation, la cyclisation et les transformations de groupes fonctionnels. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements élevés et la pureté du produit final .
Méthodes de production industrielle
La production industrielle de 5-LOX-IN-2 implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction pour assurer une qualité et un rendement constants. Les méthodes industrielles peuvent également impliquer l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour répondre aux normes réglementaires de production pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
5-LOX-IN-2 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans 5-LOX-IN-2.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de 5-LOX-IN-2 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir des réactions de 5-LOX-IN-2 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .
Applications de la recherche scientifique
5-LOX-IN-2 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de 5-LOX-IN-2 implique l'inhibition de l'enzyme 5-lipoxygénase. En se liant au site actif de l'enzyme, 5-LOX-IN-2 empêche la conversion de l'acide arachidonique en leucotriènes, réduisant ainsi la production de ces médiateurs pro-inflammatoires . Cette inhibition perturbe les voies de signalisation impliquées dans l'inflammation et procure des avantages thérapeutiques dans les maladies inflammatoires .
Applications De Recherche Scientifique
5-LOX-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-LOX-IN-2 involves the inhibition of the enzyme 5-lipoxygenase. By binding to the active site of the enzyme, 5-LOX-IN-2 prevents the conversion of arachidonic acid to leukotrienes, thereby reducing the production of these pro-inflammatory mediators . This inhibition disrupts the signaling pathways involved in inflammation and provides therapeutic benefits in inflammatory diseases .
Comparaison Avec Des Composés Similaires
Composés similaires
Zileuton : Un autre inhibiteur de la 5-lipoxygénase utilisé dans le traitement de l'asthme.
Curcumine : Un composé naturel ayant une activité inhibitrice double sur la cyclooxygénase-2 (COX-2) et la 5-lipoxygénase.
Analogues d'acide benzoïque d'arylamide d'indole et d'indazole : Des composés synthétiques conçus comme des inhibiteurs doubles de la COX-2 et de la 5-lipoxygénase.
Unicité
5-LOX-IN-2 est unique en son inhibition spécifique de la 5-lipoxygénase, ce qui en fait un outil précieux pour étudier le rôle de l'enzyme dans l'inflammation. Contrairement aux inhibiteurs doubles qui ciblent à la fois la COX-2 et la 5-lipoxygénase, 5-LOX-IN-2 offre une approche plus ciblée, ce qui peut être avantageux dans certains contextes de recherche et thérapeutiques .
Propriétés
IUPAC Name |
2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKRMXDGEFRBAJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
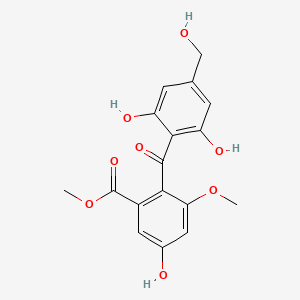
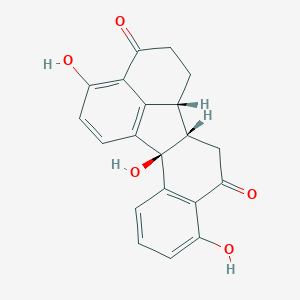
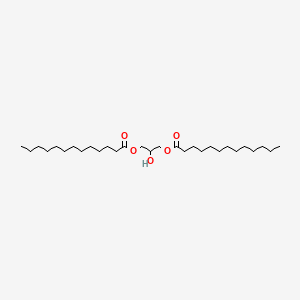
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
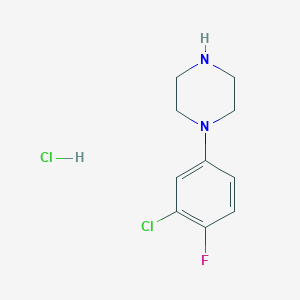
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

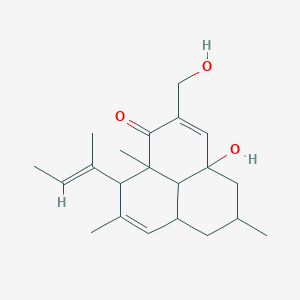
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)
